molecular formula C16H14N2O2 B14590957 N-[2-(Cyanomethyl)phenyl]-4-methoxybenzamide CAS No. 61492-63-5

N-[2-(Cyanomethyl)phenyl]-4-methoxybenzamide

Cat. No.: B14590957
CAS No.: 61492-63-5
M. Wt: 266.29 g/mol
InChI Key: BUQWMQNIXJKXDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Cyanomethyl)phenyl]-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyanomethyl group attached to a phenyl ring, which is further connected to a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Cyanomethyl)phenyl]-4-methoxybenzamide typically involves the reaction of 2-(cyanomethyl)aniline with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Cyanomethyl)phenyl]-4-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The cyanomethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(Cyanomethyl)phenyl]-4-methoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(Cyanomethyl)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can act as a reactive site, allowing the compound to form covalent bonds with target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Cyanomethyl)phenyl]-2-methoxyacetamide
  • N-[4-(Cyanomethyl)phenyl]-2,4-dimethylbenzamide
  • N-[4-(Cyanomethyl)phenyl]methanesulfonamide

Uniqueness

N-[2-(Cyanomethyl)phenyl]-4-methoxybenzamide is unique due to the specific positioning of the cyanomethyl group on the phenyl ring and the presence of the methoxybenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61492-63-5

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

N-[2-(cyanomethyl)phenyl]-4-methoxybenzamide

InChI

InChI=1S/C16H14N2O2/c1-20-14-8-6-13(7-9-14)16(19)18-15-5-3-2-4-12(15)10-11-17/h2-9H,10H2,1H3,(H,18,19)

InChI Key

BUQWMQNIXJKXDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.